REACTION_CXSMILES
|
[I:1][C:2]1[C:6]([C:7](O)=[O:8])=[CH:5][N:4]([CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][O:11]2)[N:3]=1.B.C1COCC1>CC(=O)OCC>[I:1][C:2]1[C:6]([CH2:7][OH:8])=[CH:5][N:4]([CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][O:11]2)[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
IC1=NN(C=C1C(=O)O)C1OCCCC1
|
Name
|
|
Quantity
|
340 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(OCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in DCM (340 mL)
|
Type
|
WASH
|
Details
|
washed with water (340 mL×3)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by SGC
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=NN(C=C1CO)C1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |